![molecular formula C9H8F3N3O2 B1305573 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide CAS No. 324016-20-8](/img/structure/B1305573.png)
2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide undergoes various types of chemical reactions, including:
Scientific Research Applications
2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide can be compared with similar compounds such as:
2-Hydrazino-2-oxo-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Hydrazino-2-oxo-N-[4-(trifluoromethyl)phenyl]-acetamide: The position of the trifluoromethyl group affects the compound’s reactivity and interactions with biological targets.
2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-propionamide: The presence of a propionamide group instead of an acetamide group alters the compound’s chemical behavior and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-hydrazinyl-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)5-2-1-3-6(4-5)14-7(16)8(17)15-13/h1-4H,13H2,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUAHTBYNDCTOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

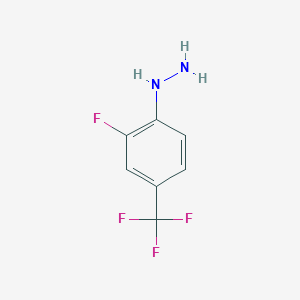
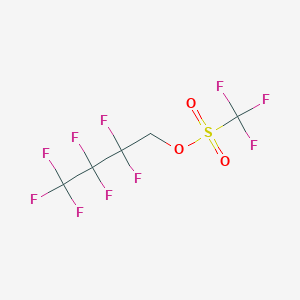
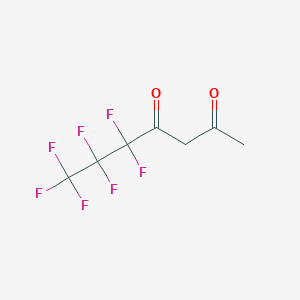
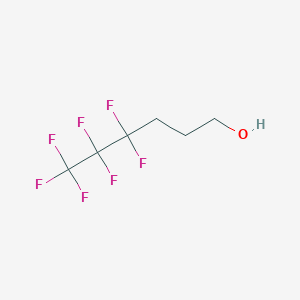
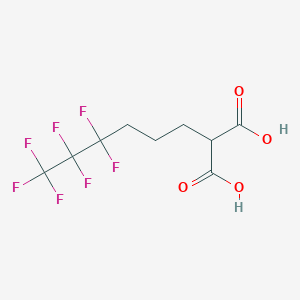



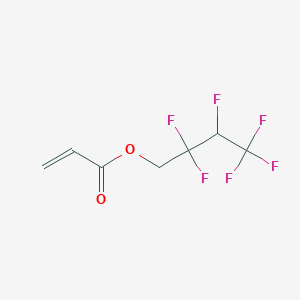
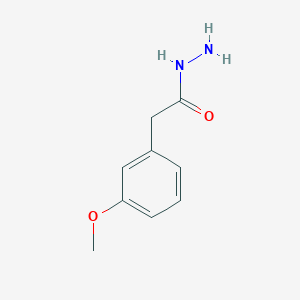
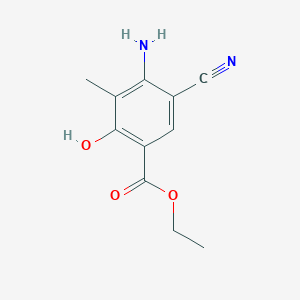
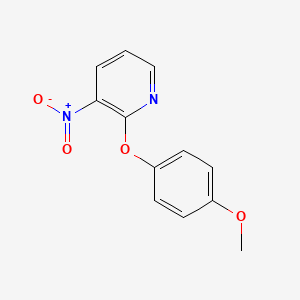
![2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol](/img/structure/B1305516.png)
